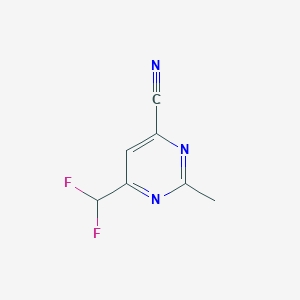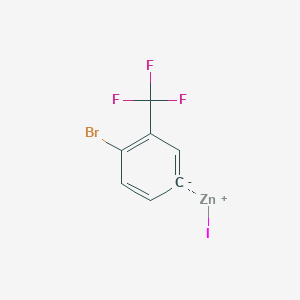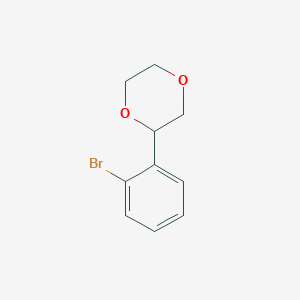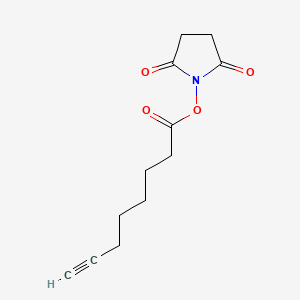
2,5-Dioxopyrrolidin-1-yl oct-7-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl oct-7-ynoate is a chemical compound with the molecular formula C12H15NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with oct-7-ynoic acid. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common reagents used in the synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,5-Dioxopyrrolidin-1-yl oct-7-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl oct-7-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications. It can act as a cross-linking agent in protein chemistry.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate involves its interaction with specific molecular targets. In biological systems, it can inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which are crucial for various cellular processes. This inhibition can lead to anticonvulsant effects, making it a potential therapeutic agent for epilepsy and other neurological disorders .
Comparaison Avec Des Composés Similaires
2,5-Dioxopyrrolidin-1-yl oct-7-ynoate can be compared with similar compounds such as:
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate: This compound has a similar structure but differs in the length of the alkyne chain, which can affect its reactivity and applications.
2,5-Dioxopyrrolidin-1-yl acrylate: This compound is used as a protein cross-linking agent and has different reactivity due to the presence of an acrylate group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) oct-7-ynoate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h1H,3-9H2 |
Clé InChI |
GMBVDHZUSCRQGM-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


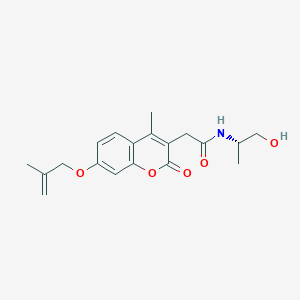
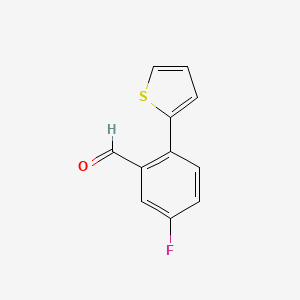
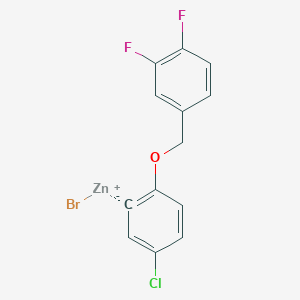
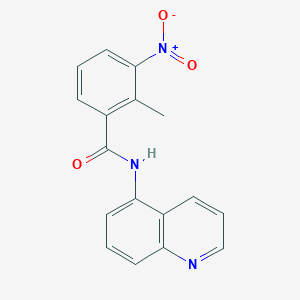
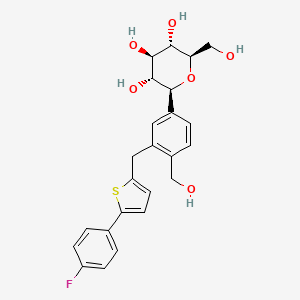
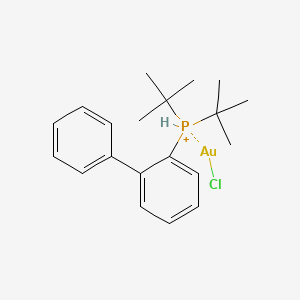
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
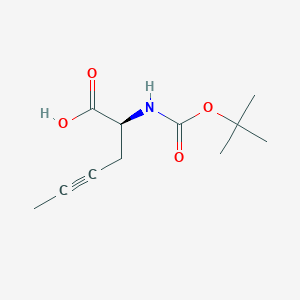

![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
